molecular formula C8H2Cl3FN2 B1456869 2,3,7-Trichloro-5-fluoroquinoxaline CAS No. 1217305-13-9

2,3,7-Trichloro-5-fluoroquinoxaline

Cat. No. B1456869
M. Wt: 251.5 g/mol
InChI Key: QAXPFDKPJSUZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCFQX’s molecular formula is C8H2Cl3FN2 , with a molecular weight of 251.5 g/mol . It is a heterocyclic compound with diverse pharmacological activities, including bactericidal, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory properties .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives, including those related to 2,3,7-Trichloro-5-fluoroquinoxaline, have been synthesized for various applications, demonstrating the versatility of quinoxaline compounds in chemical synthesis. One study detailed the efficient synthesis of over 30 new quinoxaline derivatives with unique substitution patterns. These compounds were evaluated for their antimalarial activity, highlighting the potential of quinoxaline derivatives in developing new antimalarial agents (Maichrowski et al., 2013).

Antibacterial Applications
Fluoroquinolones, a group of antibacterial agents, have been widely used in treating various infectious diseases. Synthesis of N-piperazinyl quinolone derivatives with a 5-chloro-2-thienyl group has shown potential antimicrobial activity. This research underscores the continuous effort to enhance the antibacterial efficacy of fluoroquinolones through chemical modifications (Mirzaei & Foroumadi, 2000).

Pharmacological Studies
Pharmacological studies have explored the efficacy and safety of fluoroquinolones in domestic animals, providing insights into their structure-activity relationships, clinical uses, and the mechanisms underlying microbial resistance. This research is crucial for optimizing fluoroquinolone dosing to maximize therapeutic outcomes while minimizing adverse effects (Martinez et al., 2006).

Antiviral Research Potential
The potential antiviral actions of fluoroquinolones against a variety of viruses, including SARS-CoV-2, have been highlighted. Fluoroquinolones like ciprofloxacin and moxifloxacin may inhibit viral replication more effectively than some antiretrovirals. This suggests the possibility of repurposing fluoroquinolones as adjunct treatments in viral infections such as COVID-19, given their immunomodulatory properties and favorable pharmacokinetics (Karampela & Dalamaga, 2020).

Environmental Analysis
The development of analytical methods for detecting fluoroquinolones in environmental samples, such as urban wastewater, underscores the environmental impact of these compounds. Such research is essential for assessing the ecological risks associated with the widespread use of fluoroquinolones and for informing wastewater treatment strategies to mitigate these risks (Golet et al., 2001).

properties

IUPAC Name

2,3,7-trichloro-5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPFDKPJSUZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7-Trichloro-5-fluoroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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